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Compound of Interest

Compound Name:
2-Methoxypyrimidine-4-

carbaldehyde

Cat. No.: B112045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data,

experimental protocols, and a plausible synthetic pathway for 2-Methoxypyrimidine-4-
carbaldehyde. This document is intended to serve as a valuable resource for researchers

engaged in drug discovery, medicinal chemistry, and organic synthesis.

Spectroscopic Data
While a complete set of experimentally determined spectra for 2-Methoxypyrimidine-4-
carbaldehyde is not readily available in the public domain, this section presents predicted

mass spectrometry data and expected characteristics for NMR and IR spectroscopy based on

structurally related compounds.

Mass Spectrometry
Predicted mass spectrometry data for 2-Methoxypyrimidine-4-carbaldehyde (Molecular

Formula: C₆H₆N₂O₂) is available from public databases.[1]

Table 1: Predicted Mass Spectrometry Data
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Adduct Predicted m/z

[M+H]⁺ 139.05020

[M+Na]⁺ 161.03214

[M-H]⁻ 137.03564

[M+NH₄]⁺ 156.07674

[M+K]⁺ 177.00608

[M]⁺ 138.04237

Source: PubChem CID 10329356[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for the target compound is not directly available. However, the

expected chemical shifts can be estimated based on the analysis of similar pyrimidine and

aldehyde-containing molecules.[2][3]

Table 2: Expected ¹H and ¹³C NMR Spectral Data

Nucleus Functional Group
Expected Chemical
Shift (ppm)

Notes

¹H Aldehyde (-CHO) 9.5 - 10.5 Singlet

Aromatic (pyrimidine

ring)
7.0 - 9.0 Doublets or multiplets

Methoxy (-OCH₃) ~ 4.0 Singlet

¹³C Carbonyl (C=O) 185 - 195

Aromatic (pyrimidine

ring)
110 - 170

Methoxy (-OCH₃) 50 - 60
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Infrared (IR) Spectroscopy
The expected IR absorption bands for 2-Methoxypyrimidine-4-carbaldehyde are based on

the characteristic frequencies of its functional groups.[4]

Table 3: Expected FT-IR Spectral Data

Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

C-H (aldehyde) Stretching 2820 and 2720 Weak

C=O (aldehyde) Stretching ~ 1700 Strong

C=N (pyrimidine) Stretching 1520 - 1580 Medium-Strong

C=C (pyrimidine) Stretching 1400 - 1600 Medium-Strong

C-O (methoxy) Stretching 1000 - 1250 Strong

Aromatic C-H Bending (out-of-plane) 750 - 900 Strong

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-
Methoxypyrimidine-4-carbaldehyde, adapted from methodologies used for similar

compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal

standard, such as tetramethylsilane (TMS), if required.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-

to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of

30-45 degrees, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer

relaxation delay may be required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or KBr pellet/ATR crystal) should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS).

Ionization:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically

performed at 70 eV.
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Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or

thermally labile compounds. The sample is dissolved in a suitable solvent and infused into

the ESI source.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the

molecular ion and expected fragment ions. For high-resolution mass spectrometry (HRMS),

an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and

elemental composition.

Synthetic Pathway and Reactions
A plausible synthetic route to 2-Methoxypyrimidine-4-carbaldehyde involves a two-step

process starting from a suitable pyrimidine precursor. The Vilsmeier-Haack reaction is a

common method for the formylation of electron-rich heterocyclic systems, which can be

followed by a nucleophilic substitution to introduce the methoxy group.

Plausible Synthetic Pathway for 2-Methoxypyrimidine-4-carbaldehyde

Step 1: Formylation

Step 2: Nucleophilic Substitution

2-Chloropyrimidine

2-Chloro-4-formylpyrimidine

Vilsmeier-Haack
Reaction

Vilsmeier Reagent
(POCl₃, DMF)

2-Methoxypyrimidine-4-carbaldehyde

SNAr

Sodium Methoxide
(NaOMe)
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Click to download full resolution via product page

Caption: Plausible synthesis of 2-Methoxypyrimidine-4-carbaldehyde.

2-Methoxypyrimidine-4-carbaldehyde can serve as a versatile building block in organic

synthesis. The aldehyde functionality allows for a variety of subsequent reactions to construct

more complex molecules.

Key Reactions of 2-Methoxypyrimidine-4-carbaldehyde

Derivatization Reactions

Product Classes

2-Methoxypyrimidine-
4-carbaldehyde

Schiff Base Formation

+ Primary Amine

Knoevenagel Condensation

+ Active Methylene
Compound

Wittig Reaction

+ Phosphorus Ylide

Imines α,β-Unsaturated Systems Alkenes

Click to download full resolution via product page

Caption: Common derivatization reactions of 2-Methoxypyrimidine-4-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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